![molecular formula C24H27N3O3S B2484778 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893788-20-0](/img/structure/B2484778.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide often involves multi-step reactions, including the formation of spiro compounds through reactions involving sulfanyl-substituted quinazolines and cyclohexanes. For instance, Markosyan et al. (2015) describe the synthesis of 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones by reacting 3-ethyl-2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-one with halides, showcasing a method that might be adaptable for synthesizing the target compound (Markosyan et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of such compounds involves spectroscopic methods and sometimes crystallographic studies to elucidate their complex structures. Shyamsivappan et al. (2022) utilized different spectroscopic studies and single X-ray crystallographic studies to characterize N-(3'-acetyl-8-nitro-2,3-dihydro-1H,3'H-spiro[quinoline-4,2'-[1,3,4]thiadiazol]-5'-yl) acetamide derivatives, demonstrating the kind of analytical techniques that are essential for understanding the structural aspects of our compound of interest (Shyamsivappan et al., 2022).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be complex, involving various reactions such as cyclizations, substitutions, and transformations leading to the formation of new compounds with potential biological activities. Markosyan et al. (2018) discussed the condensation and cyclization reactions leading to derivatives with different substituents, highlighting the versatility and reactivity of spiro[cyclohexane-quinazoline] compounds (Markosyan et al., 2018).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the practical handling and formulation of chemical compounds. While specific studies on the physical properties of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide were not found, the methodologies used in the characterization of related compounds, including spectroscopic and crystallographic analyses, provide a foundation for understanding these aspects.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are essential for comprehending the chemical nature and potential applications of these compounds. The research by Markosyan et al. (2014) on the synthesis and investigation of monoamine oxidase inhibition and antitumor properties of related compounds offers insight into the functional groups' reactivity and the chemical behavior of spiro[benzo[h]quinazoline] derivatives (Markosyan et al., 2014).
Applications De Recherche Scientifique
Anticancer Applications
Quinazoline derivatives exhibit significant anticancer properties by blocking pharmacological pathways of different targets. The anti-colorectal cancer activity of quinazolines, for example, involves modulating the expression of specific genes and proteins involved in cancer progression. This includes receptor tyrosine kinases, epidermal growth factor receptors, dihydrofolate reductase, topoisomerases, histone deacetylase, and apoptotic proteins, suggesting that the quinazoline nucleus may be exploited for new anti-colorectal cancer agents with suitable pharmacokinetic profiles (Moorthy et al., 2023).
Antibacterial Applications
The synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones has shown antibacterial activity against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, making it a valuable lead molecule in the search for new antibacterial agents (Tiwary et al., 2016).
Optoelectronic Material Development
Quinazolines are also used in the development of optoelectronic materials. Research has shown that incorporating quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel materials. These derivatives are used in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, and potentially as colorimetric pH sensors and materials for nonlinear optical applications (Lipunova et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c28-22(25-17-9-10-20-21(15-17)30-14-13-29-20)16-31-23-18-7-3-4-8-19(18)26-24(27-23)11-5-1-2-6-12-24/h3-4,7-10,15,26H,1-2,5-6,11-14,16H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQBWIOYEJIKJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)NC3=CC=CC=C3C(=N2)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

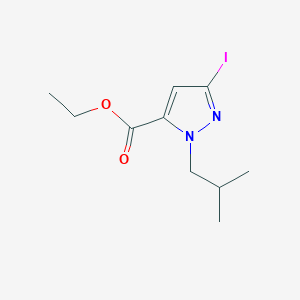
![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)
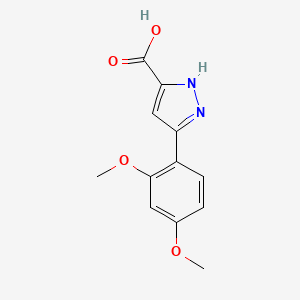

![2-(1,3-Benzoxazol-2-ylamino)-1-[5-(furan-2-yl)thiophen-2-yl]ethanol](/img/structure/B2484702.png)

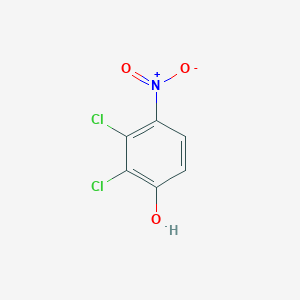
![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)
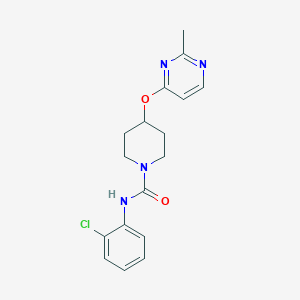
![1-Methyl-3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]pyridin-2-one](/img/structure/B2484711.png)
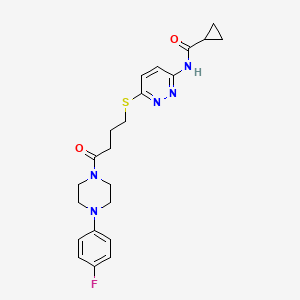


![N-[(3-chloro-1-adamantyl)methyl]-4-methylbenzamide](/img/structure/B2484718.png)